Isooctyl thioglycolate
Overview
Description
Isooctyl thioglycolate (IOTG) is a chemical compound that has been studied for its applications in various fields, including as a stabilizer and a chelating agent. It is particularly noted for its role in the stabilization of polyvinyl chloride (PVC) and in the separation of metal ions.
Synthesis Analysis
The synthesis of isooctyl thioglycolate can be achieved using the Bunte method. This process involves the synthesis of thioglycolic acid, which is then extracted with ether and isooctyl alcohol. Subsequent distillation with esterification and purification yields isooctyl thioglycolate .
Molecular Structure Analysis
While the specific molecular structure analysis of isooctyl thioglycolate is not detailed in the provided papers, its structure is implied through its interactions with other compounds. For instance, its ability to stabilize PVC and chelate metal ions suggests a structure that can interact with polymers and metal atoms effectively.
Chemical Reactions Analysis
Isooctyl thioglycolate is involved in the stabilization of PVC by forming complexes with metal ions. In the presence of antimony tris(isooctyl thioglycolate), the rate of elimination of HCl from PVC decreases, indicating a stabilizing action. However, the thermal degradation of PVC is accelerated when (IOTG)SbCl2 appears, suggesting a complex chemical interaction between IOTG and the polymer . Additionally, organotin bis(isooctyl thioglycolates) have been studied for their ability to inhibit the thermal degradation of PVC, although their effectiveness varies depending on the organic groups attached to the tin .
Physical and Chemical Properties Analysis
The physical and chemical properties of isooctyl thioglycolate are reflected in its applications. As a chelating agent, IOTG has been shown to effectively separate tin(IV) and antimony(III) in hydrochloric acid medium, with high yields and significant decontamination factors. This indicates that IOTG has strong binding properties to certain metal ions, which can be exploited for separation purposes .
Scientific Research Applications
1. PVC Stabilization
Isooctyl thioglycolate has been identified as a powerful thermal stabilizer for polyvinyl chloride (PVC). It demonstrates effectiveness particularly when used in specific quantities, showing a significant reduction in the rate of hydrochloric acid elimination from PVC during thermal degradation. This stabilizing action involves the formation of various organoantimony compounds (Vymazal et al., 1984).
2. Metal Ion Separation
The chelating properties of isooctyl thioglycolate have been explored in the separation of metal ions such as tin(IV) and antimony(III). It's effective in achieving high yields and significant decontamination factors in separating these metals, particularly in certain hydrochloric acid media (Hartwig & Rengan, 1978).
3. Organotin Compound Synthesis
Research has been conducted on synthesizing organotin bis(isooctyl thioglycolates) and examining their effectiveness in inhibiting the thermal degradation of PVC. These studies have shown varying correlations between the electronic and steric effects of the tin-bound organic groups and the activity of the stabilizer (Ayrey et al., 1981).
4. Cosmetic Safety Assessment
Isooctyl thioglycolate, among other thioglycolates, has been assessed for safety in cosmetic applications. This encompasses its penetration through the skin and its distribution to various organs, along with its toxicity, irritancy, and potential for causing allergic reactions (Burnett et al., 2009).
5. Antimony Mercaptide Heat Stabilizer
It's been used in the preparation of a new type of antimony mercaptide heat stabilizer, showing superior stabilizing effects in both soft and hard PVC compared to other complex-stabilizers. This highlights its practical application in improving the thermal stability of PVC plastics (Shu et al., 1999).
6. Synthesis Methodology
Research has focused on the synthesis of isooctyl thioglycolate using the Bunte method, demonstrating the potential for large-scale production and its application in various industrial processes (Wang Yan-ju, 2015).
7. Synergistic Effects in PVC Stabilization
Studies have shown that barium thioglycolate, in combination with antimony tris(isooctyl thioglycolate), can significantly improve the long-term stabilizing effect of antimony mercaptide stabilizers in PVC, highlighting the synergistic effects of combining different stabilizers (Zhangwu Lu, 2001).
Safety And Hazards
Isooctyl thioglycolate can be harmful if swallowed and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid release to the environment, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Isooctyl thioglycolate is used predominantly in permanent waving lotions at concentrations up to 15.2% (as Thioglycolic Acid) . Hairdressers should avoid skin contact and minimize consumer skin exposure . Calcium Thioglycolate, Potassium Thioglycolate, Sodium Thioglycolate, and Thioglycolic acid in depilatories are safe when formulated to be non-irritating under conditions of recommended use . The safety of these ingredients is continually being reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel .
properties
IUPAC Name |
6-methylheptyl 2-sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBBHEJLECUBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274221 | |
Record name | 6-Methylheptyl sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid with a mild fruity odor; [Hawley] Colorless or pale yellow liquid; [HSDB] Clear white liquid; [Aldrich MSDS] | |
Record name | Acetic acid, 2-mercapto-, isooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isooctyl thioglycolate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5703 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
125 °C @ 17 mm Hg, BP: 80-88 °C (6 kPa) | |
Record name | ISOOCTYL THIOGLYCOLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9736 @ 25 °C, Density: 1.04 kg/l @ 20 °C | |
Record name | ISOOCTYL THIOGLYCOLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isooctyl thioglycolate | |
Color/Form |
Clear, water-white liquid, Water-white liquid, Colorless or pale yellow liquid | |
CAS RN |
106-76-3, 25103-09-7 | |
Record name | 6-Methylheptyl 2-mercaptoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isooctyl thioglycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-mercapto-, isooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methylheptyl sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctyl mercaptoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOOCTYL THIOGLYCOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3404M9ZDTB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ISOOCTYL THIOGLYCOLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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